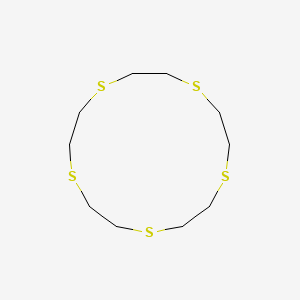

1,4,7,10,13-Pentathiacyclopentadecane

Description

Structure

3D Structure

Properties

CAS No. |

36338-04-2 |

|---|---|

Molecular Formula |

C10H20S5 |

Molecular Weight |

300.6 g/mol |

IUPAC Name |

1,4,7,10,13-pentathiacyclopentadecane |

InChI |

InChI=1S/C10H20S5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h1-10H2 |

InChI Key |

JZVKYARMSUTTSV-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCSCCSCCSCCS1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,4,7,10,13 Pentathiacyclopentadecane

Historical Development of Synthetic Approaches to Macrocyclic Thioethers

The journey to synthesize macrocyclic thioethers is deeply intertwined with the broader history of macrocyclic chemistry, which gained significant momentum with Charles Pedersen's Nobel Prize-winning work on crown ethers in the 1960s. His discoveries sparked considerable interest in creating analogous molecules where sulfur atoms replace the oxygen atoms of traditional crown ethers. Early attempts at synthesizing these thia-macrocycles were often met with significant challenges, primarily low yields. This was largely due to the propensity of the linear precursor molecules to undergo intermolecular polymerization, forming long chains rather than the desired intramolecular ring closure. To circumvent this, chemists initially relied on high-dilution techniques, a method that favors cyclization by reducing the probability of reactive ends of different molecules encountering one another.

A pivotal advancement in the field was the introduction of template-directed synthesis. This approach utilizes metal ions to act as templates, organizing the precursor fragments in a way that promotes the desired cyclization reaction. This "template effect" proved to be a game-changer, dramatically improving the yields of many macrocyclic thioethers and making them more accessible for further study. The development of synthetic methods for these compounds has continued to evolve, with researchers exploring various template ions and reaction conditions to optimize the synthesis of specific macrocycles like 1,4,7,10,13-Pentathiacyclopentadecane. rsc.orgnih.gov

Classical Cyclization Techniques fornih.govaneS5

The formation of the 15-membered ring of this compound is most commonly achieved through classical cyclization techniques, which can be broadly categorized into template-directed and non-template methods.

Template-Directed Synthesis Strategies

Template-directed synthesis is a highly effective and widely used method for preparing nih.govaneS5. This technique leverages a metal cation to pre-organize the linear starting materials into a conformation that facilitates intramolecular ring closure. The metal ion coordinates with the sulfur donor atoms of the reactants, bringing the reactive ends into close proximity and thereby increasing the likelihood of cyclization over competing polymerization.

A notable example of a template-directed synthesis of nih.govaneS5 involves the reaction of two equivalents of 1,2-ethanedithiol (B43112) with two equivalents of bis(2-chloroethyl) ether in the presence of a cesium salt, such as cesium carbonate. rsc.org The cesium ion is believed to act as a template, guiding the reactants to form the desired macrocycle. The general principle of this and similar template-assisted syntheses is the reaction of an appropriate dithiol with a dihalide. nih.govwesternsydney.edu.au

| Reactant A | Reactant B | Template Ion Source | Solvent | Typical Yield (%) |

| 1,2-Ethanedithiol | Bis(2-chloroethyl) ether | Cesium Carbonate | N,N-Dimethylformamide | Moderate to High |

| Bis(2-mercaptoethyl) sulfide (B99878) | 1,2-Dichloroethane | Cesium thiolate | N,N-Dimethylformamide | 40-50 |

Non-Template Cyclization Methods, including 1+1 Cyclization Condensation

While often providing lower yields than their template-assisted counterparts, non-template cyclization methods offer a viable alternative for the synthesis of nih.govaneS5. These methods typically necessitate high-dilution conditions to favor the intramolecular reaction pathway.

A prominent non-template strategy is the "1+1 cyclization condensation." This approach involves the reaction of two different bifunctional linear molecules that possess complementary reactive groups at their ends. For instance, a dithiol can be reacted with a dihalide under basic conditions. By maintaining a very low concentration of the reactants, the probability of the two ends of a single chain reacting is enhanced compared to the reaction between two different chains. nih.govnasa.gov

An illustrative example of a non-template 1+1 cyclization for nih.govaneS5 is the reaction between bis(2-mercaptoethyl) sulfide and 1,2-bis(2-chloroethoxy)ethane. This reaction is typically carried out in a solvent like ethanol (B145695) with a base such as sodium hydroxide. The primary advantage of non-template methods is the elimination of a potential source of contamination from the templating metal ion in the final product.

Advanced Synthetic Strategies fornih.govaneS5 and its Functionalized Derivatives

Modern synthetic chemistry has introduced more sophisticated strategies for the preparation of nih.govaneS5 and its functionalized derivatives. These advanced methods are crucial for creating tailored macrocycles with specific properties for various applications in coordination chemistry and materials science.

One such advanced approach involves the synthesis of derivatives where the macrocyclic ring is modified with functional groups. This can be achieved by using substituted precursors in the cyclization reaction. For example, by starting with a substituted dithiol or dihalide, a functional group can be incorporated directly onto the nih.govaneS5 backbone. This allows for the tuning of the macrocycle's solubility, electronic properties, and ability to be tethered to other molecules or surfaces. nih.gov

Purification and Isolation Methodologies for this compound

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the crude reaction mixture. Several standard laboratory techniques are employed to achieve high purity.

Column chromatography is a frequently utilized method for the purification of nih.govaneS5. Silica gel is a common stationary phase, and a suitable eluent, often a mixture of non-polar and moderately polar organic solvents like hexane (B92381) and ethyl acetate, is used to separate the desired macrocycle from unreacted starting materials and polymeric byproducts.

Recrystallization is another powerful technique for purifying solid nih.govaneS5. This method involves dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the macrocycle decreases, leading to the formation of pure crystals, while impurities tend to remain dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization. nih.govnasa.gov

The purity of the isolated this compound is typically confirmed by a combination of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.

| Purification Method | Principle of Separation | Typical Conditions |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Stationary Phase: Silica Gel; Eluent: Gradient of hexane and ethyl acetate. |

| Recrystallization | Difference in solubility between the desired compound and impurities in a specific solvent at different temperatures. | Solvent: Hot ethanol or methanol (B129727) followed by slow cooling. |

Coordination Chemistry of 1,4,7,10,13 Pentathiacyclopentadecane

General Principles of Thioether Coordination to Metal Ions

The coordination of thioether ligands, such as researchgate.netaneS5, to metal ions is governed by several key chemical principles. The sulfur atoms in thioethers act as soft Lewis bases, possessing lone pairs of electrons that can be donated to a suitable metal ion, which acts as a Lewis acid. wikipedia.org The nature of the resulting metal-sulfur bond is predominantly covalent. wikipedia.org

Thioether complexes exhibit pyramidal geometry at the sulfur centers. wikipedia.org The stereochemistry of these complexes can be intricate, as unsymmetrical thioethers are prochiral, leading to chiral metal complexes. wikipedia.org Furthermore, thioethers can act as bridging ligands, linking two metal centers. wikipedia.org In biological systems, the thioether group of the amino acid methionine plays a crucial role in the coordination of metal ions, particularly copper, in various proteins involved in metal trafficking and homeostasis. nih.gov

Hard-Soft Acid-Base (HSAB) Theory Implications inresearchgate.netaneS5 Complexation

The Hard-Soft Acid-Base (HSAB) theory is a fundamental concept for rationalizing and predicting the stability of coordination complexes. This theory classifies Lewis acids and bases as either "hard" or "soft". Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. Similarly, hard bases are small, highly electronegative, and weakly polarizable, whereas soft bases are larger, less electronegative, and highly polarizable. The central tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

The five sulfur donor atoms of 1,4,7,10,13-pentathiacyclopentadecane ( researchgate.netaneS5) are classified as soft bases due to the relatively large size and high polarizability of the sulfur atom. Consequently, researchgate.netaneS5 exhibits a strong preference for coordinating with soft Lewis acids.

Table 1: HSAB Classification of Relevant Species

| Species | Classification | Rationale |

| Lewis Acids | ||

| Cu(I), Ag(I), Au(I) | Soft | Large ionic radii, low positive charge, highly polarizable. |

| Cu(II) | Borderline | Intermediate properties between hard and soft acids. |

| Lewis Base | ||

| Thioether (R-S-R) | Soft | Large, polarizable sulfur donor atom. |

The implications of HSAB theory are clearly observed in the coordination chemistry of researchgate.netaneS5. It forms stable complexes with soft metal ions like copper(I) and silver(I). The interaction between the soft sulfur donors of the macrocycle and these soft metal ions is favorable, leading to the formation of stable coordination compounds. Conversely, researchgate.netaneS5 would be expected to form less stable complexes with hard metal ions such as alkali and alkaline earth metals.

The Macrocyclic Effect and Preorganization inresearchgate.netaneS5 Complexes

The enhanced stability of metal complexes of macrocyclic ligands, like researchgate.netaneS5, compared to their analogous acyclic (open-chain) counterparts is known as the macrocyclic effect . This effect is a combination of enthalpic and entropic contributions.

From an entropic standpoint, the coordination of a multidentate acyclic ligand to a metal ion involves a significant loss of conformational freedom of the ligand, which is entropically unfavorable. In contrast, macrocyclic ligands are already "preorganized" for coordination, meaning their donor atoms are held in a favorable arrangement for binding to a metal ion. This preorganization minimizes the entropic penalty upon complexation, leading to a more favorable Gibbs free energy of formation and thus a more stable complex.

Complexation with Transition Metal Ions

The flexible nature and the presence of five soft sulfur donor atoms in researchgate.netaneS5 make it an excellent ligand for a variety of transition metals, particularly those that are classified as soft or borderline acids.

Group 11 Metal (Cu, Ag, Au) Coordination Chemistry withresearchgate.netaneS5

The Group 11 metals, copper, silver, and gold, are prime candidates for coordination with researchgate.netaneS5 due to their soft acid character, especially in their +1 oxidation state. The interaction between the soft sulfur donors of the macrocycle and these soft metal ions is highly favorable according to HSAB theory, leading to the formation of stable complexes.

The coordination chemistry of copper with researchgate.netaneS5 is particularly interesting due to the accessibility of both the +1 and +2 oxidation states for copper. The relative stability of Cu(I) and Cu(II) complexes is influenced by the coordination environment provided by the ligand.

The Cu(I) ion, being a soft acid, forms a stable complex with the soft sulfur donors of researchgate.netaneS5. The Cu(II) ion is considered a borderline acid and also forms complexes with this macrocycle. The stability of these complexes is a critical factor in their electron transfer properties.

The electron transfer kinetics of the Cu(II)/Cu(I) couple with researchgate.netaneS5 have been investigated. The self-exchange rate constant for the [Cu( researchgate.netaneS5)]²⁺/⁺ couple is a measure of the rate at which an electron is transferred between the oxidized and reduced forms of the complex. This rate is influenced by the inner-sphere reorganization energy, which is the energy required to change the geometry of the coordination sphere from the preferred geometry of one oxidation state to that of the other.

Research has shown that the electron self-exchange rate constant for the Cu(II/I) couple with researchgate.netaneS5 is significantly larger than that for some other thiacrown ether complexes. This suggests a relatively low reorganization energy barrier for electron transfer in the researchgate.netaneS5 system.

Table 2: Selected Electron Self-Exchange Rate Constants for Cu(II/I) Thiacrown Ether Complexes

| Complex | Self-Exchange Rate Constant (k₁₁) (M⁻¹s⁻¹) |

| [Cu( researchgate.netaneS5)]²⁺/⁺ | 1.6 x 10⁵ |

| [Cu( mdpi.comaneS4)]²⁺/⁺ | 1.1 x 10⁵ |

| [Cu( nih.govaneS6)]²⁺/⁺ | 3 x 10³ |

The relatively rapid electron transfer kinetics of the copper- researchgate.netaneS5 complex highlight the ability of the pentadentate macrocycle to accommodate the geometric preferences of both Cu(I) and Cu(II) ions, thereby facilitating the electron transfer process.

Silver(I) is a classic soft acid and therefore forms stable and well-defined complexes with the soft thioether donors of researchgate.netaneS5. The coordination chemistry of Ag(I) is known for its flexibility, with coordination numbers ranging from two to six, leading to a variety of geometries. researchgate.net This flexibility, combined with the conformational adaptability of the researchgate.netaneS5 macrocycle, gives rise to diverse coordination modes and the potential for structural isomerism.

In its complexes with researchgate.netaneS5, Ag(I) can coordinate to a varying number of sulfur atoms from one or more macrocyclic ligands. This can result in the formation of mononuclear complexes, where a single silver ion is encapsulated by the ligand, or polynuclear structures, where multiple silver ions are bridged by the macrocycle.

The coordination of researchgate.netaneS5 to Ag(I) can lead to different structural isomers. For instance, in a dinuclear complex, the two macrocyclic ligands can be arranged in a "head-to-head" or "head-to-tail" fashion, resulting in different diastereoisomers. The specific isomer formed can be influenced by factors such as the counter-anion present during synthesis and the solvent system used. The nature of the anion can play a crucial role in determining the final structure, sometimes being directly involved in the coordination sphere or influencing the packing of the complex in the solid state.

The flexible coordination of researchgate.netaneS5 allows for a range of Ag-S bond distances and coordination geometries around the silver(I) center, which can vary from distorted linear to tetrahedral or higher coordination numbers. These structural variations are a testament to the rich and diverse coordination chemistry of silver(I) with this pentathia macrocycle.

Spectroscopic and Structural Characterization of[8]aneS5 Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy ofugm.ac.idaneS₅ Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of diamagnetic metal complexes with this compound ( ugm.ac.idaneS₅). Both ¹H and ¹³C NMR provide detailed information about the ligand's conformation upon coordination.

In the ¹H NMR spectrum of the free ugm.ac.idaneS₅ ligand, the methylene (B1212753) protons typically appear as a complex multiplet in the range of δ 2.5-3.0 ppm. Upon coordination to a metal center, such as Pd(II) or Pt(II), these resonances can shift downfield due to the inductive effect of the metal ion and changes in the ligand's conformation. The magnitude of this "coordination shift" (Δδ = δcomplex − δligand) provides evidence for metal-ligand bond formation. For instance, coordination to a metal can lock the macrocycle into a specific conformation, leading to a simplification or further complexity of the proton signals depending on the symmetry of the resulting complex.

¹³C NMR spectroscopy offers complementary information. The carbon atoms in the ethylene (B1197577) bridges of the free ligand show resonances in a characteristic region. Upon complexation, these signals also experience shifts, which are sensitive to the coordination geometry. In some cases, variable-temperature NMR studies can reveal dynamic processes, such as conformational flexing of the macrocyclic ring, on the NMR timescale. For metal complexes, the agreement between experimental and DFT-calculated chemical shift values is generally good, though systematic errors can occur. chemrxiv.org

Below is an illustrative table of typical proton NMR chemical shifts for a ugm.ac.idaneS₅ complex.

| Compound | Proton Environment | Typical Chemical Shift (δ, ppm) | Appearance |

|---|---|---|---|

| Free ugm.ac.idaneS₅ | -S-CH₂-CH₂-S- | ~2.85 | Complex multiplet |

| [M( ugm.ac.idaneS₅)]ⁿ⁺ | -S-CH₂-CH₂-S- (coordinated) | ~3.0 - 3.5 | Broad singlet or multiple signals |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in characterizing the coordination of ugm.ac.idaneS₅ to metal ions. These methods probe the vibrational modes of the molecule, which are sensitive to changes in bond strength and symmetry upon complexation.

The mid-IR spectrum of free ugm.ac.idaneS₅ is dominated by C-H stretching vibrations (around 2900-3000 cm⁻¹) and C-H bending or scissoring modes (around 1400-1500 cm⁻¹). The C-S stretching vibrations, which are crucial for understanding coordination, typically appear in the fingerprint region (around 600-800 cm⁻¹). Upon complexation, the positions of these bands may shift, although the changes can be subtle.

Raman spectroscopy provides complementary information, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum due to different selection rules. This can be particularly useful for identifying symmetric stretching modes within the complex.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in Free Ligand | Typical Frequency Range (cm⁻¹) in Metal Complex | Comment |

|---|---|---|---|

| ν(C-H) | 2900 - 3000 | 2900 - 3000 | Relatively insensitive to coordination. |

| δ(CH₂) | 1400 - 1500 | 1400 - 1500 | Minor shifts may occur. |

| ν(C-S) | 600 - 800 | 600 - 800 | Shifts upon coordination indicate changes in C-S bond order. |

| ν(M-S) | N/A | 250 - 400 | Direct evidence of coordination; appears in the far-IR region. |

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is an indispensable tool for the characterization of ugm.ac.idaneS₅ metal complexes. nih.gov ESI-MS allows for the transfer of intact, charged complex ions from solution to the gas phase, enabling the direct determination of their mass-to-charge ratio (m/z). nih.gov

For a complex such as [M( ugm.ac.idaneS₅)]²⁺, the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion. A key feature in identifying metal-containing species is the characteristic isotopic distribution pattern of the metal. chemrxiv.org For example, palladium has several stable isotopes, leading to a unique and easily recognizable pattern in the mass spectrum. This isotopic signature provides unambiguous confirmation of the presence of the metal in the detected ion.

In addition to the parent molecular ion, other species may be observed. These can include adducts with solvent molecules or counter-ions. Fragmentation of the complex can also occur, providing structural information through the analysis of the resulting fragment ions. For example, the sequential loss of ligands can sometimes be observed.

Electrochemical Properties and Redox Behavior ofugm.ac.idaneS₅ Metal Complexes

The electrochemical properties of metal complexes with ugm.ac.idaneS₅ are of significant interest, as the polythiaether ligand can stabilize multiple oxidation states of the coordinated metal ion. Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of these complexes. sathyabama.ac.in CV provides information on redox potentials, the number of electrons transferred, and the reversibility of the electron transfer process. nih.govresearchgate.net

For example, the Cu(II)/Cu(I) couple in ugm.ac.idaneS₅ complexes has been studied extensively. The CV of [Cu( ugm.ac.idaneS₅)]²⁺ typically shows a quasi-reversible one-electron reduction to the corresponding Cu(I) complex. cmu.edu The formal potential (E°') for this couple is influenced by the solvent and the ability of the five sulfur donors to accommodate the geometric preferences of both Cu(II) (often distorted octahedral or square pyramidal) and Cu(I) (often tetrahedral). Research on a series of copper-polythiaether complexes has provided specific redox potential data for the [Cu( ugm.ac.idaneS₅)]²⁺/⁺ couple. koreascience.kr

| Redox Couple | Formal Potential (E°' vs NHE) | Solvent System | Reference |

|---|---|---|---|

| [Cu( ugm.ac.idaneS₅)]²⁺/⁺ | +685 mV | Aqueous | koreascience.kr |

Electron Transfer Kinetics inugm.ac.idaneS₅ Polythiaether Systems

The kinetics of electron transfer are fundamental to understanding the reactivity of redox-active metal complexes. For ugm.ac.idaneS₅ systems, the rate of electron self-exchange (the transfer of an electron between the oxidized and reduced forms of the same complex) is a key parameter. These rates can be determined by applying the Marcus cross-relationship to the rate constants of cross-reactions with a series of redox agents. nih.gov

The electron self-exchange rate constant (k₁₁) for the [Cu( ugm.ac.idaneS₅)]²⁺/⁺ couple has been determined and is notably fast. This rapid electron transfer is attributed to the ability of the flexible ugm.ac.idaneS₅ macrocycle to minimize the inner-sphere reorganization energy required for the transition between the preferred geometries of Cu(II) and Cu(I). nih.gov The ligand can readily adapt to the structural changes that accompany the change in the metal's oxidation state.

Studies comparing a series of homologous polythiaether macrocycles have shown that the self-exchange rate for the Cu(II/I) couple with ugm.ac.idaneS₅ is significantly faster than that for the larger researchgate.netaneS₆ ligand. nih.gov This difference is attributed to the greater geometric rearrangement, including the rupture of Cu-S bonds, that occurs upon reduction of the [Cu( researchgate.netaneS₆)]²⁺ complex. nih.gov

| Complex Couple | Self-Exchange Rate Constant (k₁₁, M⁻¹s⁻¹) | Reference |

|---|---|---|

| [Cu( ugm.ac.idaneS₅)]²⁺/⁺ | 5.0 x 10⁴ | koreascience.kr |

| [Cu( researchgate.netaneS₆)]²⁺/⁺ | 3.0 x 10³ | nih.gov |

Stabilization of Metal Oxidation States by this compound

A defining feature of the ugm.ac.idaneS₅ ligand is its ability to stabilize a range of metal oxidation states, including those that may be uncommon in simpler ligand environments. The chemical environment provided by the ligand is a fundamental factor in determining the stability of a particular oxidation state. ugm.ac.id

The five soft, neutral thioether donors of ugm.ac.idaneS₅ are particularly adept at stabilizing soft, low-valent metal ions such as Cu(I), Pd(II), and Pt(II). The principle of electroneutrality suggests that neutral, soft donor atoms are effective at stabilizing lower oxidation states. ugm.ac.id For Cu(I), the flexible, pentadentate nature of the ligand can provide a coordination environment that satisfies its electronic and steric requirements, thereby stabilizing it against disproportionation in solution. rsc.org

Conformational Analysis and Molecular Dynamics of 1,4,7,10,13 Pentathiacyclopentadecane

Conformational Preferences of Free 1,4,7,10,13-Pentathiacyclopentadecane

The uncomplexed this compound macrocycle is a flexible molecule that can adopt a variety of conformations in the absence of a templating metal ion. The conformational space of macrocycles is vast, and identifying the low-energy conformers is crucial for understanding their reactivity. uci.edu Computational methods, such as molecular mechanics, are powerful tools for exploring this conformational landscape. uci.eduyoutube.com These searches involve systematically or randomly altering bond rotations to generate a multitude of possible structures, which are then energy-minimized to identify stable conformers. uci.edunih.govwavefun.com

For 15-membered macrocycles like nih.govaneS5, the lowest energy conformations are often those that minimize steric interactions and torsional strain. A systematic conformational classification of 15-membered thia macrocycles has been performed using crystallographic data from the Cambridge Structural Database (CSD) and molecular mechanics energy calculations. iucr.org This analysis reveals that the free ligand tends to adopt conformations that are not necessarily pre-organized for metal binding.

The nomenclature developed by Dale is often used to describe the conformations of macrocycles, where the numbers in brackets denote the number of bonds between the "corners" of the ring. iucr.org For cyclopentadecane, the parent hydrocarbon, the quinquangular illinoisstate.edu conformation is predicted to be the most stable. iucr.org However, the introduction of five thioether linkages significantly alters the conformational preferences due to the longer C-S bonds and different bond angle requirements compared to C-C bonds.

Table 1: Calculated Relative Energies of Low-Energy Conformers of Free this compound (Hypothetical Data Based on General Principles)

| Conformer Description | Point Group Symmetry (approx.) | Relative Energy (kcal/mol) |

| illinoisstate.edu-like | C1 | 0.0 |

| Distorted Rectangular | C2 | 1.2 |

| Folded | Ci | 2.5 |

| Twisted | C1 | 3.1 |

Note: This table is illustrative and based on the general principles of macrocycle conformational analysis. Specific energy values would require dedicated molecular mechanics calculations.

Ligand Conformation in Metal-Coordinatednih.govaneS5 Complexes

Upon coordination to a metal ion, the flexible nih.govaneS5 ligand undergoes a significant conformational reorganization to satisfy the geometric requirements of the metal center. The conformation of the macrocycle in a complex is a balance between minimizing its own internal strain and maximizing the metal-ligand bonding interactions.

X-ray crystallography is the definitive method for determining the solid-state structure of these complexes and provides precise information about the ligand's conformation. researchgate.net A variety of coordination geometries have been observed for metal complexes of nih.govaneS5, which in turn dictates the conformation of the macrocyclic ring.

For instance, in the silver(I) complex, [Ag( mdpi.comaneS5)]+, all five sulfur atoms of the macrocycle interact with the metal center, leading to a distorted geometry. libretexts.org The coordination environment around the metal ion forces the macrocycle into a specific arrangement that allows for the simultaneous interaction of all donor atoms.

The coordination number of the metal ion plays a significant role in determining the ligand's conformation. nih.gov For a given metal ion, different coordination numbers can lead to distinct geometries and, consequently, different macrocyclic conformations. nih.gov

Table 2: Conformation of this compound in Selected Metal Complexes

| Complex | Metal Ion | Coordination Number | Coordination Geometry | Macrocycle Conformation Highlights |

| [Ag( mdpi.comaneS5)]+ | Ag(I) | 5 | Distorted | All five sulfur atoms are coordinated to the metal center. |

| [PdCl2( mdpi.comaneS5)] | Pd(II) | 4 (assuming square planar) | Square Planar | Not all sulfur atoms may be coordinated, leading to a folded conformation. |

| [Cu( mdpi.comaneS5)]2+ | Cu(II) | 5 or 6 | Square Pyramidal or Distorted Octahedral | The macrocycle wraps around the metal ion to accommodate the preferred geometry. |

Note: The details for the Pd(II) and Cu(II) complexes are based on common coordination geometries for these metals and the behavior of similar thia-crown ether complexes.

Influence of Metal Ion Size and Character onnih.govaneS5 Conformation

The size and electronic properties of the metal ion are crucial factors that influence the conformation adopted by the nih.govaneS5 ligand in its complexes. iucr.org The "best-fit" concept suggests that a macrocycle will most stably bind a metal ion that has a size compatible with its own cavity. nih.gov While this is a useful guiding principle, the flexibility of nih.govaneS5 allows it to accommodate a range of metal ions of different sizes through conformational changes.

For larger metal ions, the macrocycle can expand to create a larger coordination cavity, often resulting in a more open and symmetric conformation. iucr.org Conversely, smaller metal ions may cause the macrocycle to pucker and fold to achieve optimal metal-sulfur bond distances, sometimes leading to lower coordination numbers or distorted geometries. iucr.org

For example, a study on the effects of metal ion adduction on the gas-phase conformations of protein ions, while a different system, demonstrates the principle that electrostatic interactions between a metal ion and a molecule can lead to more compact conformations. mdpi.com A similar principle can be applied to the interaction of metal ions with nih.govaneS5 in solution and in the solid state.

Table 3: Comparison of nih.govaneS5 Conformation with Different Metal Ions

| Metal Ion | Ionic Radius (Å) | Typical Coordination Geometry with nih.govaneS5 | Expected Effect on Macrocycle Conformation |

| Ag(I) | 1.15 | Distorted 5-coordinate | The large, soft ion allows for a relatively open conformation with all sulfur donors interacting. |

| Pd(II) | 0.64 (low spin) | Square Planar 4-coordinate | The smaller, d8 metal ion is likely to coordinate to four sulfur atoms in a plane, causing the macrocycle to fold. |

| Cu(II) | 0.73 | Square Pyramidal or Distorted Octahedral | The Jahn-Teller effect for Cu(II) can lead to a distorted geometry, which the flexible macrocycle accommodates. |

Note: Ionic radii are for a coordination number of 6 and are provided for comparative purposes. The actual coordination number and geometry in the complex will influence the effective ionic radius.

Stereochemical Non-Rigidity and Dynamic Behavior innih.govaneS5 and its Complexes

In solution, nih.govaneS5 and its metal complexes are not static entities but rather exist as a dynamic equilibrium of interconverting conformers. This phenomenon is known as stereochemical non-rigidity or fluxionality. researchgate.net The energy barriers between different conformations are often low enough to allow for rapid interconversion at room temperature on the NMR timescale.

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a primary tool for studying these dynamic processes. youtube.com As the temperature is lowered, the rate of interconversion slows down, and it may become possible to "freeze out" individual conformers. This results in the broadening and eventual splitting of NMR signals, a process known as decoalescence. Analysis of the line shapes as a function of temperature can provide quantitative information about the activation energies and rates of the conformational exchange processes.

The dynamic behavior of macrocyclic complexes can involve several types of motions, including:

Ring inversion: A process where the entire macrocyclic ring flips between two chair-like or boat-like conformations.

Torsional flexing: Localized rotations around C-C and C-S bonds that lead to more subtle conformational changes.

Metal ion exchange: In some cases, the metal ion may move within the macrocyclic cavity or dissociate and re-associate with the ligand.

For rhenium polyhydride complexes, which are also high-coordination-number and fluxional, dynamic processes are known to be intrinsic to their chemistry. researchgate.net Similarly, for nih.govaneS5 complexes, the presence of multiple donor atoms and a flexible ring structure suggests that a rich dynamic behavior is to be expected. The specific nature of these dynamic processes will depend on the metal ion, the solvent, and the temperature.

Table 4: Potential Dynamic Processes in nih.govaneS5 and its Complexes

| Dynamic Process | Description | Technique for Observation |

| Ring Inversion | Flipping of the entire macrocyclic framework between two stable conformations. | Variable-Temperature NMR (VT-NMR) |

| Pseudorotation | A concerted motion of atoms in the ring that results in a change in the pucker of the ring without passing through a high-energy planar intermediate. | VT-NMR, Molecular Dynamics Simulations |

| Ligand Exchange | Dissociation and re-association of one or more sulfur donor atoms from the metal coordination sphere. | 2D EXSY NMR, Magnetization Transfer |

Note: The specific processes and their energy barriers would need to be determined experimentally for nih.govaneS5 and its individual metal complexes.

Supramolecular Chemistry of 1,4,7,10,13 Pentathiacyclopentadecane

Host-Guest Interactions and Molecular Recognition Phenomena

The ability of 1,4,7,10,13-pentathiacyclopentadecane to engage in host-guest interactions is a cornerstone of its supramolecular chemistry. The sulfur atoms of the macrocycle act as soft donor sites, leading to a preference for binding with soft metal ions. This selectivity is a classic example of molecular recognition, where the host molecule selectively binds to specific guests based on complementary electronic and steric properties.

Research has demonstrated that the conformation of the macrocycle can adapt to accommodate guest ions of varying sizes. This conformational flexibility, coupled with the electronic nature of the thioether linkages, allows for the formation of stable complexes with a range of transition metal ions. The study of these host-guest systems provides valuable insights into the fundamental principles of molecular recognition and has implications for the development of selective sensors and extraction agents for specific metal cations.

Table 1: Overview of Host-Guest Interactions

| Guest Species | Nature of Interaction | Key Findings |

|---|---|---|

| Transition Metal Ions | Coordination Bonds | Forms stable complexes with soft metal ions due to the soft nature of the sulfur donors. |

Formation of Charge-Transfer Adducts withrsc.organeS5

The electron-rich nature of the sulfur atoms in this compound allows it to act as an electron donor in the formation of charge-transfer (CT) adducts. These complexes arise from the interaction between an electron-donating molecule and an electron-accepting molecule, resulting in a partial transfer of electronic charge from the donor to the acceptor. This interaction gives rise to new electronic transitions, which are often observable by UV-vis spectroscopy.

The formation of charge-transfer adducts is a key phenomenon in supramolecular chemistry, as it can lead to the development of new materials with interesting optical and electronic properties. The study of these adducts provides fundamental information on the electronic structure of the constituent molecules and the nature of their intermolecular interactions.

Design of Supramolecular Assemblies Involving this compound Units

The unique properties of this compound make it an excellent building block for the construction of larger, more complex supramolecular assemblies. By incorporating this macrocycle into larger molecular frameworks, researchers can design systems with tailored properties and functionalities.

These supramolecular assemblies can take various forms, including coordination polymers, rotaxanes, and catenanes. The formation of these structures is driven by a combination of coordination bonds, hydrogen bonds, and other non-covalent interactions. The resulting assemblies can exhibit a range of interesting properties, such as molecular switching, controlled guest binding and release, and catalytic activity. The design and synthesis of these complex systems represent a major challenge in modern chemistry and offer exciting opportunities for the development of new functional materials.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Theoretical and Computational Investigations of 1,4,7,10,13 Pentathiacyclopentadecane

Quantum Chemical Calculations (e.g., Density Functional Theory) onnih.govaneS5 and its Complexes

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and bonding in nih.govaneS5 and its metal complexes. While specific DFT studies exclusively focused on nih.govaneS5 are not extensively detailed in the public domain, the principles of such calculations can be inferred from studies on related thiacrown ethers.

Furthermore, DFT calculations are employed to understand the nature of the metal-ligand bonding through analyses such as Natural Bond Orbital (NBO) analysis. This can quantify the charge transfer between the ligand and the metal, providing insights into the covalent and electrostatic contributions to the bond. The calculated electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for predicting the reactivity and kinetic stability of the complexes.

Molecular Mechanics and Force Field Studies for Conformational Analysis

Molecular mechanics (MM) is a computational method that utilizes classical physics to model the potential energy surface of molecules. It is particularly well-suited for the conformational analysis of large and flexible molecules like nih.govaneS5. A key component of MM is the force field, a set of parameters that define the potential energy function for the molecule, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions.

A systematic conformational analysis of 1,4,7,10,13-pentathiacyclopentadecane has been performed using molecular mechanics calculations, leveraging crystallographic data from the Cambridge Structural Database (CSD). nih.gov This analysis helps in identifying the low-energy conformations of the free macrocycle and how these conformations are influenced by coordination to a metal ion.

The study by Raithby, Shields, and Allen revealed that in metal complexes, the conformation of nih.govaneS5 is dictated by the coordination requirements of the metal ion. nih.gov For instance, in some complexes, the ligand binds to an axial/apical and four equatorial sites of the coordination polyhedron. In complexes with ions like Au(I) or Ag(I), the metal can be linearly or tetrahedrally coordinated, with additional metal-sulfur interactions influencing the macrocycle's shape. nih.gov The relative energies of these observed conformations can be calculated using molecular mechanics, providing a quantitative measure of their stability.

| Conformer Description | Coordination Environment |

| Axial/apical and four equatorial binding | Varies with metal ion |

| Linear or tetrahedral coordination | Observed with Au(I) or Ag(I) ions |

Prediction of Complex Stability, Reactivity, and Electronic Properties

Theoretical methods play a crucial role in predicting the stability of complexes formed between nih.govaneS5 and various metal ions. The stability of a complex is quantified by its stability constant (log K), which can be related to the Gibbs free energy of the complexation reaction. Computational approaches, including DFT in combination with continuum solvent models, can be used to calculate these thermodynamic quantities. researchgate.net

The reactivity of nih.govaneS5 and its complexes can be assessed through the analysis of global reactivity descriptors derived from DFT calculations. These descriptors include chemical potential, hardness, and electrophilicity, which provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. The energies and compositions of the frontier molecular orbitals (HOMO and LUMO) are also critical in understanding the reactivity, as they indicate the regions of the molecule most likely to be involved in chemical reactions.

The electronic properties, such as the charge distribution and the nature of the metal-ligand bond, are also elucidated through these computational studies. For instance, NBO analysis can reveal the extent of electron donation from the sulfur lone pairs to the metal ion, which is a key factor in determining the strength and nature of the coordination bond.

Modeling of Conformational Landscapes and Dynamic Processes

The conformational landscape of a flexible molecule like this compound describes the collection of all its possible conformations and the energy barriers that separate them. Molecular dynamics (MD) simulations, which simulate the motion of atoms and molecules over time, are a powerful tool for exploring this landscape. nih.gov By simulating the molecule's behavior at different temperatures, MD can reveal the dynamic processes of conformational change, such as ring inversion and pseudorotation.

Advanced Research and Emerging Trends with 1,4,7,10,13 Pentathiacyclopentadecane

Applications in Materials Science

The incorporation of macrocyclic compounds into advanced materials is a burgeoning field of research. The specific architecture of these molecules, which allows for selective complexation with metal ions, makes them ideal building blocks for functional materials.

Design of Advanced Functional Materials Incorporatingrsc.organeS5 and its Metal Complexes

The design of advanced functional materials often relies on the predictable coordination behavior of ligands. Thia-macrocycles like rsc.organeS5 are of particular interest due to their high affinity for soft metal ions. The resulting metal complexes can be utilized as nodes in larger supramolecular structures or as functional units within polymeric matrices. The electrochemical properties of these complexes are central to their application. For instance, the redox potential of a metal ion can be significantly tuned by the coordinating environment provided by the macrocycle. This is crucial for the development of materials with specific electronic or catalytic properties.

A key piece of data in this context is the redox potential of the copper(II/I) couple when complexed with rsc.organeS5. This value provides insight into the stability of the different oxidation states of the copper ion within the macrocyclic cavity and is fundamental for designing materials for applications such as redox sensing or catalysis.

Functional Systems and Hybrid Architectures based on Thia-Macrocycles

Functional systems and hybrid architectures leverage the unique properties of their constituent components. While specific examples detailing the integration of rsc.organeS5 into such systems are not widely reported, the principles of thia-macrocycle chemistry suggest several possibilities. Hybrid materials could be constructed by anchoring rsc.organeS5 complexes to surfaces or nanoparticles, thereby combining the selective binding properties of the macrocycle with the physical or optical properties of the substrate. Such architectures could find use in separation technologies, targeted drug delivery, or as components in molecular electronic devices. The development of these systems is an active area of materials science research.

Chemical Sensing and Detection Applications

The ability of macrocycles to selectively bind specific ions is the foundation of their use in chemical sensors. The size of the macrocyclic cavity and the nature of the donor atoms are key determinants of this selectivity.

Selective Recognition and Detection of Specific Metal Ions

Thia-crown ethers are well-known for their preference for binding soft and borderline metal ions such as copper(I), silver(I), and palladium(II). The five sulfur donor atoms of rsc.organeS5 create a flexible coordination environment that can adapt to the preferred geometry of the complexed metal ion. This selective recognition is the basis for its potential application in sensors designed to detect and quantify these metals. The interaction between the metal ion and the macrocycle can be transduced into a measurable signal, such as a change in color, fluorescence, or electrochemical potential.

The electrochemical behavior of the Cu(II)/Cu(I) couple when complexed with rsc.organeS5 provides a clear example of how this macrocycle can be used for selective metal ion detection. The measured formal potential (E°') is a distinct signature for copper in that specific coordination environment, allowing for its electrochemical detection.

Catalytic Applications ofrsc.organeS5 Complexes

Metal complexes are at the heart of many catalytic processes. The ligand surrounding the metal center plays a crucial role in modulating its reactivity, selectivity, and stability.

Homogeneous Catalysis withrsc.organeS5 Metal Derivatives

In homogeneous catalysis, the catalyst and reactants are in the same phase, which often leads to high activity and selectivity. Metal complexes of rsc.organeS5 are potential candidates for catalysts in a variety of organic transformations. The sulfur donors can stabilize different oxidation states of the metal center, which is often a requirement for a catalytic cycle. For example, palladium(II) complexes are widely used in cross-coupling reactions, and the coordination environment provided by rsc.organeS5 could influence the efficiency and outcome of such reactions. Similarly, copper complexes are known to catalyze oxidation and atom transfer radical polymerization reactions.

The redox potential data for the copper complex of rsc.organeS5 is directly relevant to its potential catalytic applications, as many copper-catalyzed reactions involve a Cu(I)/Cu(II) redox cycle.

Interactive Data Table: Electrochemical Properties of a rsc.organeS5 Metal Complex

| Metal Ion | Macrocycle | Formal Potential (E°' vs NHE) | Measurement Conditions |

| Cu(II/I) | rsc.organeS5 | +0.68 V | Aqueous solution, 0.10 M perchlorate (B79767) ion, 25°C |

Ligand Design and Modification Strategies for 1,4,7,10,13-Pentathiacyclopentadecane

The modification of macrocyclic ligands like this compound, often referred to as researchgate.netaneS₅, is a key strategy for tuning their chemical and physical properties. These modifications are aimed at enhancing metal ion selectivity, improving complex stability, modulating redox potentials, and introducing new functionalities for applications in sensing, catalysis, or medicine. The design strategies primarily revolve around two main approaches: the introduction of pendant arms and the modification of the macrocyclic backbone.

Pendant Arm Functionalization:

A prevalent strategy for modifying macrocycles involves attaching functional pendant arms to the ligand's backbone. While this is more straightforward for aza-macrocycles where functional groups can be attached to the nitrogen atoms, modifications to the carbon backbone of thia-macrocycles are also pursued. These pendant arms can contain additional donor atoms, thereby increasing the denticity and coordinative potential of the ligand. For instance, the introduction of arms with oxygen, nitrogen, or even other sulfur donors can create multidentate ligands that form more stable and specific complexes with metal ions.

Research on related mixed thia-aza macrocycles demonstrates the effectiveness of this approach. For example, nitrile-functionalized pendant arms have been incorporated into small-ring macrocycles to promote the formation of coordination polymers with silver(I). The length and number of these arms significantly influence the nuclearity and dimensionality of the resulting complexes. Similarly, quinoline-bearing pendant arms have been attached to aza- and mixed thia/aza-macrocycles to create fluorescent chemosensors for the specific detection of metal ions like zinc(II) and cadmium(II). researchgate.net

Backbone Modification:

Altering the macrocyclic ring itself is another powerful, albeit often more synthetically challenging, approach. This can involve changing the ring size, introducing substituents onto the carbon framework, or incorporating different heteroatoms. For this compound, modifications could include the synthesis of derivatives with fused aromatic rings or the introduction of chiral centers to facilitate enantioselective recognition or catalysis. The goal of these modifications is to pre-organize the ligand for binding to a specific metal ion, thereby enhancing selectivity and stability.

The table below outlines potential modification strategies and their intended effects on the properties of this compound.

| Modification Strategy | Target Site | Potential Functional Groups | Intended Effect on Properties |

| Pendant Arm Functionalization | Carbon atoms of the macrocycle | Carboxylic acids, amines, pyridyls, nitriles, phosphonates | Enhance water solubility, introduce secondary binding sites, create fluorescent sensors, modulate redox potential |

| Backbone Modification | Macrocyclic ring structure | Fused benzene (B151609) rings, alkyl groups, chiral auxiliaries | Increase rigidity, alter cavity size, introduce stereoselectivity, improve lipophilicity |

| Heteroatom Substitution | Sulfur donor atoms | Replacement with Se or Te | Modify affinity for soft metal ions, alter electrochemical properties |

While specific examples of extensive synthetic modifications on this compound are not as widely reported as for its aza- and oxa-analogues, the principles derived from the broader field of macrocyclic chemistry provide a clear roadmap for the rational design of new, functionalized thia-crown ethers.

Comparative Studies with Other Thia-Macrocycles and Heteroatom Macrocycles to Elucidate General Principles

Comparative studies of this compound with other macrocycles are essential for understanding the fundamental principles that govern molecular recognition and complexation. By systematically varying the donor atoms, ring size, and rigidity, researchers can deduce general principles of host-guest chemistry. The primary comparisons are made with other thia-macrocycles, aza-macrocycles (like its nitrogen analogue, 1,4,7,10,13-pentaazacyclopentadecane), and oxa-macrocycles (crown ethers).

Comparison with Other Thia-Macrocycles:

When compared to other all-sulfur macrocycles, the key variables are the cavity size and the number of sulfur donor atoms. For instance, comparing the 15-membered researchgate.netaneS₅ with the smaller 1,4,7,10-tetrathiacyclododecane (B1211434) ( mdpi.comaneS₄) or the larger 1,4,7,10,13,16-hexathiacyclooctadecane (B1212466) ( mdpi.comaneS₆) reveals the effect of ring size on metal ion selectivity. The "hole-size" effect dictates that a macrocycle will preferentially bind metal ions whose ionic radii best fit its cavity. The five sulfur donors in researchgate.netaneS₅ provide a flexible coordination environment suitable for a range of soft metal ions.

Comparison with Aza- and Oxa-Macrocycles:

The most significant differences emerge when comparing thia-macrocycles with their aza- and oxa-counterparts. This comparison highlights the crucial role of the donor heteroatom in determining coordination properties, based on the Hard and Soft Acids and Bases (HSAB) principle.

Thia-Macrocycles ( researchgate.netaneS₅): The five soft sulfur donor atoms give this compound a strong preference for soft metal ions such as silver(I), mercury(II), cadmium(II), and lead(II). nih.govmuk.ac.ir The sulfur atoms are highly polarizable and form strong covalent bonds with these metals.

Aza-Macrocycles ( researchgate.netaneN₅): The nitrogen analogue, 1,4,7,10,13-pentaazacyclopentadecane, features five hard-to-borderline nitrogen donors. This results in a high affinity for borderline transition metal ions like copper(II), nickel(II), cobalt(II), and zinc(II). rsc.org The stability of these complexes is often enhanced by the macrocyclic effect.

Oxa-Macrocycles (Crown Ethers): Crown ethers, containing hard oxygen donors, exhibit strong selectivity for hard cations, particularly alkali and alkaline earth metal ions (e.g., Na⁺, K⁺, Ca²⁺). muk.ac.ir The complexation is primarily driven by electrostatic ion-dipole interactions. For example, 18-crown-6 (B118740) is famously selective for the potassium ion due to the complementary sizes of the ion and the ether's cavity. nih.gov

The following table provides a comparative overview of these three classes of 15-membered macrocycles.

| Property | This compound ( researchgate.netaneS₅) | 1,4,7,10,13-Pentaazacyclopentadecane ( researchgate.netaneN₅) | 15-Crown-5 ( researchgate.netaneO₅) |

| Donor Atoms | 5 x Sulfur (Soft) | 5 x Nitrogen (Borderline) | 5 x Oxygen (Hard) |

| Preferred Metal Ions | Soft acids (e.g., Ag⁺, Hg²⁺, Pd²⁺, Pb²⁺) | Borderline acids (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) | Hard acids (e.g., Na⁺, K⁺, Ca²⁺) |

| Nature of Bonding | Primarily covalent | Coordinate covalent | Primarily ion-dipole |

| Typical Complex Geometry | Flexible, can adopt various conformations | Often forms square pyramidal or octahedral complexes | Planar or near-planar arrangement around the metal ion |

| Key Principle | HSAB Principle | Macrocyclic Effect, Ligand Field Stabilization | "Hole-Size" Fit, Electrostatics |

These comparative studies underscore a fundamental principle in supramolecular chemistry: the nature of the donor atoms within a macrocyclic framework is a primary determinant of its metal ion selectivity. While ring size and conformation are important, the electronic character of the heteroatoms dictates the class of metal ions that will be most strongly bound. Therefore, this compound serves as a quintessential example of a soft-donor macrocycle, providing a valuable counterpoint to the extensively studied aza- and oxa-crown systems.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1,4,7,10,13-pentathiacyclopentadecane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of polythiol precursors using metal-ion templating (e.g., Ag⁺ or Ru²⁺) to preorganize sulfur donors into the macrocyclic structure . Solvent choice (e.g., methanol or DMF) and temperature (80–120°C) significantly affect yield. Purification often requires column chromatography followed by recrystallization in ethanol/water mixtures to isolate the crystalline product .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments; sulfur’s electron-withdrawing effects cause distinct downfield shifts for adjacent protons .

- IR Spectroscopy : Confirms S–C–S stretching vibrations (~600–700 cm⁻¹) .

- X-ray Crystallography : Resolves macrocyclic conformation and metal-binding geometry in coordination complexes (e.g., bond distances in [Ag₂([15]aneS₅)₂]²⁺ structures) .

Q. How can researchers address solubility challenges during purification?

- Methodological Answer : The compound’s limited solubility in polar solvents necessitates gradient recrystallization (e.g., slow evaporation of THF/hexane mixtures). Phase transition studies (e.g., DSC) guide optimal temperature ranges for crystallization without decomposition .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what experimental designs validate these interactions?

- Methodological Answer : The pentathia macrocycle binds metals via its five sulfur donors, forming complexes like [RuCl₂([15]aneS₅)] or [Ag₂([15]aneS₅)₂]²⁺. Experimental validation includes:

- Cyclic Voltammetry : To study redox behavior (e.g., Ru²⁺/Ru³⁺ couples) .

- X-ray Crystallography : Resolves coordination geometry (e.g., trans vs. cis dichlorido configurations in Ru complexes) .

- Magnetic Susceptibility : For paramagnetic metal centers (e.g., Co²⁺) .

Q. How should researchers resolve contradictions in thermodynamic data (e.g., fusion enthalpies) across studies?

- Methodological Answer : Discrepancies in fusion enthalpy (ΔHfus) values (e.g., 11.0 kJ/mol vs. 4.2 kJ/mol ) may arise from polymorphic forms or impurities. Mitigation strategies:

- Controlled DSC Protocols : Uniform heating rates (e.g., 10°C/min) and high-purity samples.

- Complementary Techniques : TGA for decomposition profiles and XRD to confirm crystallinity .

Q. What computational methods predict the macrocycle’s host-guest interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates binding energies with metal ions (e.g., Ag⁺ vs. Ru²⁺). Molecular dynamics simulations model conformational flexibility in solution, guiding experimental solvent selection .

Theoretical and Methodological Frameworks

Q. Which theoretical frameworks explain the macrocycle’s selectivity for soft metal ions?

- Methodological Answer : The Hard-Soft Acid-Base (HSAB) theory rationalizes preferential binding to soft acids (Ag⁺, Ru²⁺) due to sulfur’s soft donor nature. Supramolecular concepts (e.g., preorganization) further explain stability trends in coordination complexes .

Q. How can researchers apply this compound in materials science?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.